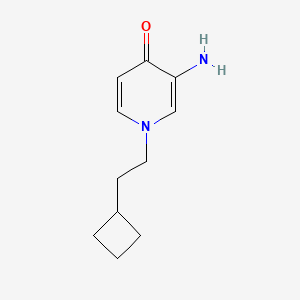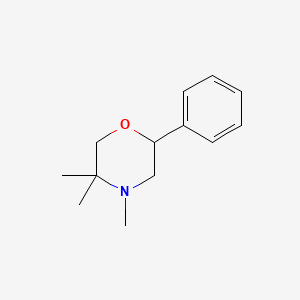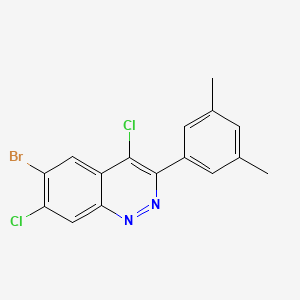
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3IN3. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable building block for various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrimidine derivative.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the iodine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a methyl group instead of an iodine atom
Uniqueness
The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine unique. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H2ClF3IN3 |
|---|---|
Poids moléculaire |
323.44 g/mol |
Nom IUPAC |
2-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2ClF3IN3/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h(H2,11,12,13) |
Clé InChI |
NPZQJIHTAPDQGH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)

![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)



![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)


![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
